

An In-depth Technical Guide to 2-(4-Fluorophenyl)acetamide

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetamide

Cat. No.: B1296790

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of **2-(4-Fluorophenyl)acetamide**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Compound Information

2-(4-Fluorophenyl)acetamide is an organic compound featuring a fluorinated phenyl group attached to an acetamide moiety. The presence of the fluorine atom can significantly influence the molecule's lipophilicity and pharmacokinetic properties, making it a compound of interest in medicinal chemistry.^[1]

Chemical and Physical Properties

The key identifiers and physicochemical properties of **2-(4-Fluorophenyl)acetamide** are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	332-29-6[2]
Molecular Formula	C ₈ H ₈ FNO[2]
Molecular Weight	153.15 g/mol [2]
IUPAC Name	2-(4-fluorophenyl)acetamide[2]
SMILES	C1=CC(=CC=C1CC(=O)N)F[2]
InChI Key	HUPVBFQYJHFONM-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties

Property	Value
Melting Point	156-157 °C[3]
Boiling Point	(Predicted) 300.6 ± 25.0 °C
Solubility	Practically insoluble in water; Soluble in organic solvents like methanol, ethanol, and acetone.[1]
Appearance	White to off-white crystalline powder.[1]

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic features of **2-(4-Fluorophenyl)acetamide**.

Table 3: Spectroscopic Data

Technique	Data
^1H NMR	Expected signals include peaks for the aromatic protons (around 7.0-7.3 ppm), the methylene protons ($-\text{CH}_2-$) adjacent to the carbonyl group (around 3.5 ppm), and the amide protons ($-\text{NH}_2$) which may appear as a broad singlet.
^{13}C NMR	Expected signals include peaks for the carbonyl carbon (around 170 ppm), aromatic carbons (in the 115-165 ppm range, with the carbon attached to fluorine showing a characteristic coupling), and the methylene carbon (around 40-45 ppm).
IR Spectroscopy	Characteristic peaks are expected for N-H stretching of the amide (around 3200-3400 cm^{-1}), C=O stretching of the amide (Amide I band, around 1650 cm^{-1}), N-H bending (Amide II band, around 1620 cm^{-1}), and C-F stretching (around 1220 cm^{-1}). [4]
Mass Spectrometry	The molecular ion peak (M^+) is expected at m/z 153. A prominent fragment is often observed at m/z 109, corresponding to the fluorobenzyl cation $[\text{F}-\text{C}_7\text{H}_6]^+$. [4]

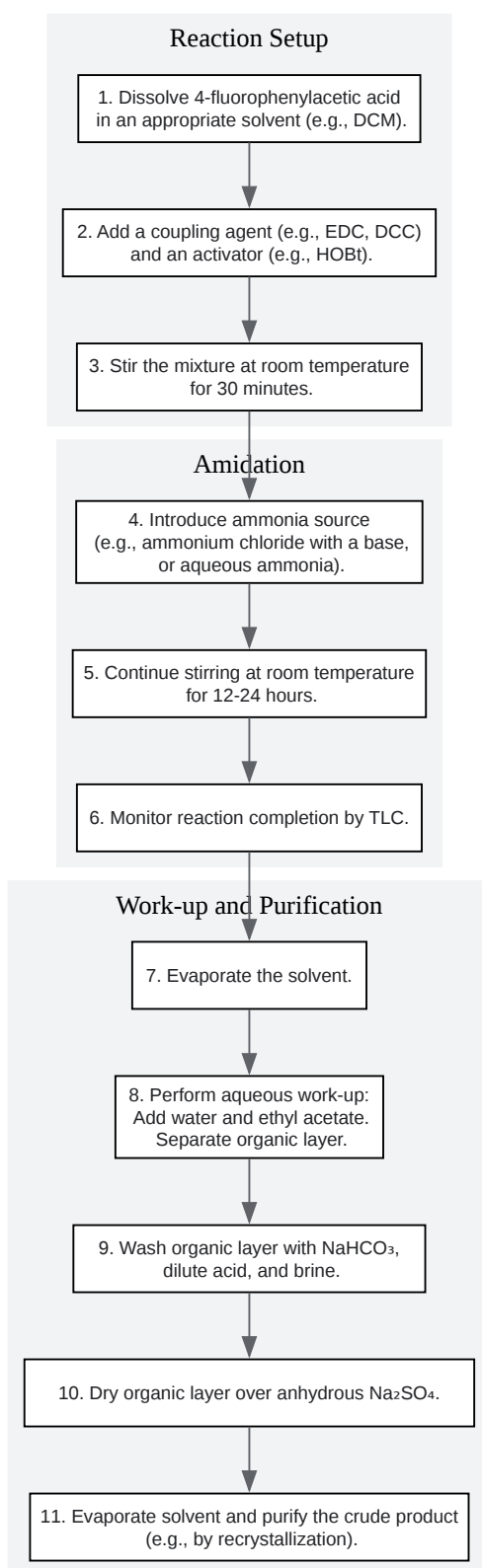
Experimental Protocols

This section details the methodologies for the synthesis of **2-(4-Fluorophenyl)acetamide** and a relevant biological assay to evaluate its cytotoxic potential.

Synthesis of 2-(4-Fluorophenyl)acetamide

A common method for the synthesis of **2-(4-Fluorophenyl)acetamide** involves the amidation of a 4-fluorophenylacetic acid derivative. The following protocol is adapted from a general procedure for synthesizing related phenylacetamide derivatives.[\[4\]](#)

Workflow for the Synthesis of **2-(4-Fluorophenyl)acetamide**



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Caption: General workflow for the synthesis of **2-(4-Fluorophenyl)acetamide**.

Materials:

- 4-Fluorophenylacetic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
- Hydroxybenzotriazole (HOBt)
- Ammonium chloride (NH_4Cl)
- Triethylamine (TEA) or another suitable base
- Dichloromethane (DCM) or Acetonitrile as solvent
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Dilute aqueous hydrochloric acid (HCl) or sulfuric acid (H_2SO_4)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

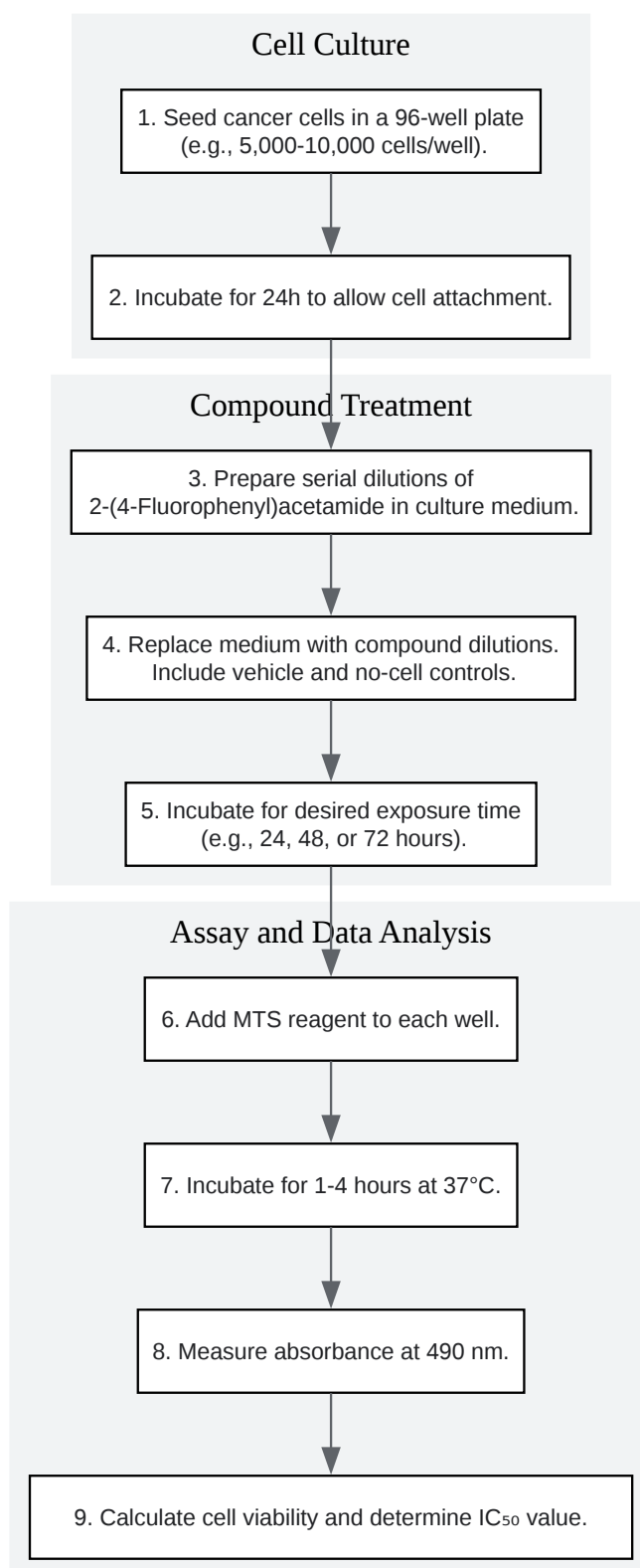
- In a round-bottom flask, dissolve equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in a suitable solvent like acetonitrile or DCM.
- Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.
- Add an excess of ammonium chloride along with a base such as triethylamine to the reaction mixture.
- Continue stirring the reaction mixture at room temperature for 12 to 24 hours.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).

- Upon completion, evaporate the solvent under reduced pressure.
- To the residue, add water and ethyl acetate, and transfer the mixture to a separatory funnel.
- Separate the ethyl acetate (organic) phase.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution, a dilute acid solution (e.g., 1M HCl), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2-(4-Fluorophenyl)acetamide** by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

In-vitro Cytotoxicity Evaluation (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTS Cytotoxicity Assay



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Caption: Standard workflow for evaluating compound cytotoxicity using the MTS assay.

Materials:

- Selected cancer cell line (e.g., PC3, MCF-7)
- Complete cell culture medium
- 96-well tissue culture plates
- **2-(4-Fluorophenyl)acetamide**
- Dimethyl sulfoxide (DMSO) for stock solution
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count the desired cancer cells.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Drug Treatment:
 - Prepare a stock solution of **2-(4-Fluorophenyl)acetamide** in DMSO.
 - Create a series of dilutions of the compound in complete culture medium. A suggested starting range is from 0.1 μ M to 100 μ M.
 - Include a vehicle control (medium with the same DMSO concentration as the highest drug concentration) and a no-cell control (medium only for background measurement).

- After the initial 24-hour incubation, carefully remove the medium from the wells and add 100 μ L of the prepared drug dilutions or control solutions.
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- MTS Assay and Data Acquisition:
 - Following the drug incubation period, add 20 μ L of MTS reagent to each well.
 - Incubate the plate for 1-4 hours at 37°C.
 - Gently shake the plate to ensure uniform color distribution.
 - Measure the absorbance of each well at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the no-cell control wells (background) from all other wells.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
 - Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the curve using appropriate software.

Biological Activity and Mechanism of Action

While research on **2-(4-Fluorophenyl)acetamide** itself is limited, the broader class of phenylacetamide derivatives has demonstrated significant potential as anticancer agents.^{[4][5]}

Anticancer Potential

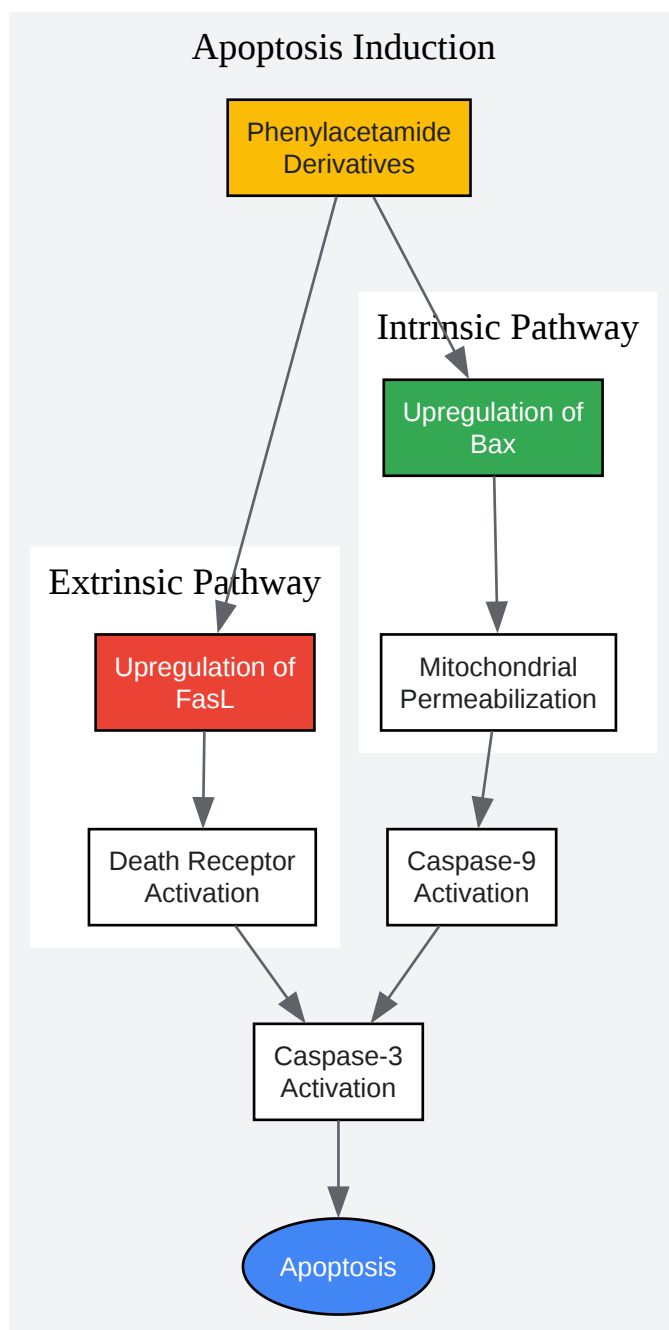
Studies on various N-substituted **2-(4-Fluorophenyl)acetamide** derivatives have shown them to be potent anticancer agents, particularly against prostate (PC3) and breast (MCF-7) carcinoma cell lines.^{[4][5]} The cytotoxic effects are often dose-dependent. For instance, certain

nitro-substituted derivatives exhibited higher cytotoxic effects compared to methoxy-substituted ones.[4]

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for many phenylacetamide derivatives involves the induction of programmed cell death, or apoptosis.[6] These compounds can modulate key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. [6] This includes the upregulation of pro-apoptotic proteins like Bax and Fas Ligand (FasL), leading to the activation of executioner caspases such as caspase-3 and caspase-9.[6] This targeted induction of apoptosis makes phenylacetamide derivatives promising candidates for cancer therapies.

Proposed Apoptotic Pathway for Phenylacetamide Derivatives



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Caption: Proposed mechanism of apoptosis induction by phenylacetamide derivatives.

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